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Compound of Interest

Compound Name: 2,3-Dimethoxyaniline

Cat. No.: B1295422

Spectroscopic Analysis of 2,3-Dimethoxyaniline:
A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for 2,3-dimethoxyaniline, a
key intermediate in pharmaceutical and chemical synthesis. The interpretation of its Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is detailed for
researchers, scientists, and professionals in drug development.

Molecular Structure

IUPAC Name: 2,3-dimethoxyaniline[1][2] CAS Number: 6299-67-8[1] Molecular Formula:
CsH11NO2[1][3] Molecular Weight: 153.18 g/mol InChl Key: HEZIOZBMPKPOER-
UHFFFAOYSA-N[1][3][4]

The structure of 2,3-dimethoxyaniline consists of a benzene ring substituted with an amino
group (-NHz) at position 1, and two methoxy groups (-OCHs) at positions 2 and 3.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.[5] For 2,3-dimethoxyaniline, both *H and 3C NMR provide characteristic signals
that confirm its structure.
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The *H NMR spectrum provides information about the number of different types of protons,
their chemical environment, and their proximity to other protons.

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
6.78 - 6.65 Multiplet 3H Ar-H
3.86 Singlet 6H -OCHs
3.75 Broad Singlet 2H -NH:z

Solvent: CDCls,
Reference: TMS.[6]

Interpretation:

e The multiplet between 6.78 and 6.65 ppm corresponds to the three aromatic protons on the
benzene ring. The complex splitting pattern arises from their coupling with each other.

e The sharp singlet at 3.86 ppm, integrating to six protons, is characteristic of the two
equivalent methoxy groups.

o Abroad singlet at 3.75 ppm, integrating to two protons, is assigned to the amino group
protons. The broadness is due to quadrupole broadening from the nitrogen atom and
potential hydrogen exchange.

The 13C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the
molecule.
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Chemical Shift (8) ppm Assighment
147.5 C-0

137.9 C-N

124.0 Ar-C

118.9 Ar-C

108.3 Ar-C

60.8 -OCHs

55.7 -OCHs

Note: Specific peak assignments for aromatic
carbons may vary. Data is compiled from typical

values for similar structures.

Interpretation:

The spectrum shows eight distinct carbon signals, corresponding to the eight carbon atoms
in the molecule.

e The signals at 147.5 and 137.9 ppm are in the downfield region, characteristic of aromatic
carbons attached to electronegative atoms (oxygen and nitrogen, respectively).

e The signals at 124.0, 118.9, and 108.3 ppm represent the aromatic carbons bonded to
hydrogen.

e The two signals at 60.8 and 55.7 ppm in the upfield region are assigned to the carbons of the
two distinct methoxy groups.

A standardized protocol ensures the acquisition of high-quality NMR spectra.[7]

o Sample Preparation: Dissolve 10-25 mg of 2,3-dimethoxyaniline in approximately 0.6 mL of
a deuterated solvent (e.g., Chloroform-d, CDCIs) in a 5 mm NMR tube.[7] For 33C NMR, a
higher concentration (50-100 mg) may be necessary to achieve a good signal-to-noise ratio.
[7] Ensure the sample is fully dissolved to avoid poor spectral resolution.[7]
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 Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for
chemical shift referencing (& = 0.00 ppm).[7] Alternatively, the residual solvent signal can be
used for calibration (e.g., CDCls at & = 7.26 ppm for *H NMR).[7]

o Data Acquisition:
o Insert the sample into the NMR spectrometer.

o Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field

to optimize homogeneity.[7]

o Acquire the spectrum using standard parameters. For 1H NMR, 8 to 16 scans are usually
sufficient.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation, which causes vibrations of molecular bonds.
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Functional Group

Wavenumber (cm~12) Intensity .

Assignment
3450 - 3300 Medium, Doublet N-H stretch (primary amine)
3050 - 3000 Medium C-H stretch (aromatic)
2950 - 2850 Medium C-H stretch (aliphatic, -OCHs)
1620 - 1580 Strong C=C stretch (aromatic ring)
1520 - 1480 Strong C=C stretch (aromatic ring)
1260 - 1200 Strong C-O stretch (aryl ether)
1100 - 1000 Strong C-O stretch (aryl ether)
850 - 750 Strong C-H bend (aromatic, out-of-

plane)

Data compiled from typical
values for aromatic amines
and ethers.[8]

Interpretation:

o The characteristic doublet in the 3450-3300 cm~1 region confirms the presence of a primary
amine (-NH2).

» Absorptions for aromatic and aliphatic C-H stretching are observed around 3050 cm~* and
2950 cm™1, respectively.

e Strong peaks in the 1620-1480 cm~1* range are indicative of the carbon-carbon double bond
stretching within the benzene ring.

e The strong absorptions between 1260 cm~t and 1000 cm~1 correspond to the C-O stretching
of the two aryl ether (methoxy) groups.

e The strong bands in the fingerprint region (850-750 cm~1) are due to the out-of-plane C-H
bending of the substituted aromatic ring.
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For a solid or liquid sample like 2,3-dimethoxyaniline, several methods can be employed.
Thin Film Method (for liquids):

e Place a small drop of the liquid sample directly onto one potassium bromide (KBr) salt plate.

[°]
e Place a second KBr plate on top and gently press to create a thin liquid film.

e Place the sandwiched plates in the sample holder of the FTIR spectrometer and acquire the
spectrum.[9]

KBr Pellet Method (for solids):

e Grind approximately 1-2 mg of the solid sample into a fine powder using an agate mortar and
pestle.

e Mix the sample thoroughly with about 100-200 mg of dry, IR-grade KBr powder.

o Place the mixture into a pellet die and apply pressure with a hydraulic press to form a
transparent or translucent pellet.

» Place the pellet in the sample holder for analysis. A background spectrum of a blank KBr
pellet should be run first.[10]

Attenuated Total Reflectance (ATR) Method:

Ensure the ATR crystal (e.g., diamond) is clean.

Place a small amount of the solid or liquid sample directly onto the crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Acquire the spectrum. This method requires minimal to no sample preparation.[10][11]

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and elemental composition
of a molecule. Fragmentation patterns can offer further structural clues.

m/z (Mass/Charge Ratio) Relative Intensity (%) Assighment

153 100 [M]* (Molecular lon)
138 ~80 [M - CHs]*

110 ~30 [M - CHs - COJ*

[M - 2(CHs) - COJ* or [M - CHs
- CH30]*

95 ~25

Data obtained from GC-MS
analysis.[12]

Interpretation:

e The peak at m/z 153 corresponds to the molecular ion [M]*, confirming the molecular weight
of 2,3-dimethoxyaniline.[12]

e The significant fragment at m/z 138 is due to the loss of a methyl radical (¢«CHs) from one of
the methoxy groups, a common fragmentation pathway for methoxy-substituted aromatics.
[12]

e Subsequent loss of carbon monoxide (CO) from the [M - CHs]* fragment leads to the peak at
m/z 110.

e Further fragmentation results in other lower mass ions.

o Sample Introduction: The sample is introduced into the mass spectrometer, often after
separation by Gas Chromatography (GC-MS) for volatile compounds like 2,3-
dimethoxyaniline.[13]

 lonization: The sample molecules are ionized. Electron Impact (El) is a common method
where a high-energy electron beam knocks an electron off the molecule to form a molecular
ion (a radical cation).[14]
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+ Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., a quadrupole
or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
[14]

+ Detection: The separated ions are detected, and their abundance is plotted against their m/z

ratio to generate a mass spectrum.[14]

« Calibration: The m/z scale is calibrated using a reference compound with ions of known m/z

to ensure high mass accuracy.[15]

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates how the data from NMR, IR, and MS are integrated to confirm
the structure of 2,3-dimethoxyaniline.

Unknown Compound
(CeH11NO2)

Spectroscopic Techniques

NMR Spectroscopy

IR Spectroscopy Mass Spectrometry

(*H and 13C)

prpvides provides provides

formation

Carbon-Hydrogen Framework Functional Groups
- Proton environments - Amine (-NH2)

- Carbon skeleton - Methoxy (-OCHs)
- Connectivity (via 2D NMR) - Aromatic Ring

Molecular Formula & Weight
- Molecular Weight = 153
- Fragmentation Pattern

Structure KElucidation

Confirmed Structure:
2,3-Dimethoxyaniline
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Click to download full resolution via product page

Caption: Integrated workflow for the structural elucidation of 2,3-dimethoxyaniline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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